ethyl 4-oxo-5-(2-phenylacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate ethyl 4-oxo-5-(2-phenylacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 851951-39-8
VCID: VC4465018
InChI: InChI=1S/C24H18F3N3O4S/c1-2-34-23(33)20-17-13-35-21(28-18(31)12-14-6-4-3-5-7-14)19(17)22(32)30(29-20)16-10-8-15(9-11-16)24(25,26)27/h3-11,13H,2,12H2,1H3,(H,28,31)
SMILES: CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F
Molecular Formula: C24H18F3N3O4S
Molecular Weight: 501.48

ethyl 4-oxo-5-(2-phenylacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

CAS No.: 851951-39-8

Cat. No.: VC4465018

Molecular Formula: C24H18F3N3O4S

Molecular Weight: 501.48

* For research use only. Not for human or veterinary use.

ethyl 4-oxo-5-(2-phenylacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate - 851951-39-8

Specification

CAS No. 851951-39-8
Molecular Formula C24H18F3N3O4S
Molecular Weight 501.48
IUPAC Name ethyl 4-oxo-5-[(2-phenylacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Standard InChI InChI=1S/C24H18F3N3O4S/c1-2-34-23(33)20-17-13-35-21(28-18(31)12-14-6-4-3-5-7-14)19(17)22(32)30(29-20)16-10-8-15(9-11-16)24(25,26)27/h3-11,13H,2,12H2,1H3,(H,28,31)
Standard InChI Key QMBUTFLHBHJDDD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F

Introduction

Potential Applications and Biological Activity

Thieno[3,4-d]pyridazine derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. While specific biological activity data for ethyl 4-oxo-5-(2-phenylacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is lacking, related compounds have shown promising results in these areas.

For instance, compounds with similar structures have been evaluated for their antimitotic activity against human tumor cells, displaying significant growth inhibition . Additionally, the incorporation of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of compounds, which can improve their drug-like properties .

Synthesis and Chemical Reactions

The synthesis of thieno[3,4-d]pyridazine derivatives typically involves multi-step reactions, including condensation and cyclization processes. While specific synthesis details for this compound are not available, related compounds often require careful control of reaction conditions to achieve high yields and purity.

Synthesis StepDescription
Starting MaterialsTypically involve aromatic amines, aldehydes, and carboxylic acids
Reaction ConditionsOften require heating in the presence of catalysts or bases
Product PurificationInvolves chromatography or crystallization techniques

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